molecular formula C28H31N3 B14102118 1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

Cat. No.: B14102118
M. Wt: 409.6 g/mol
InChI Key: PADTVFHGIZZMAR-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine is a complex organic compound that features a tert-butylphenyl group and a fluorenyl piperazine moiety

Preparation Methods

The synthesis of 1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine typically involves multiple steps. One common synthetic route includes the following steps:

Scientific Research Applications

1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine involves its interaction with specific molecular targets. The fluorenyl piperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The tert-butylphenyl group contributes to the compound’s stability and lipophilicity, enhancing its ability to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tert-butylphenyl group and the fluorenyl piperazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H31N3

Molecular Weight

409.6 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine

InChI

InChI=1S/C28H31N3/c1-28(2,3)22-14-12-21(13-15-22)20-29-31-18-16-30(17-19-31)27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,20,27H,16-19H2,1-3H3

InChI Key

PADTVFHGIZZMAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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